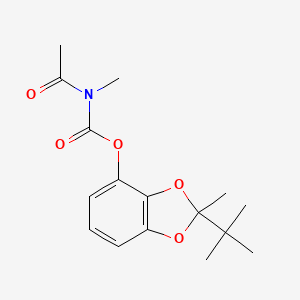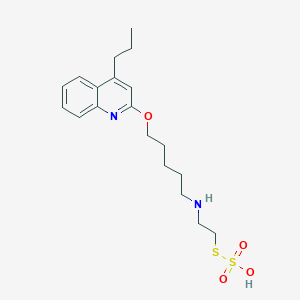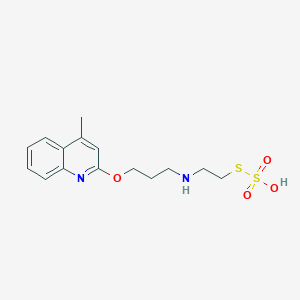
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate: is an organic compound that features a quinoline moiety linked to a thiosulfate group via a propylamino chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 4-methylquinoline, undergoes a nucleophilic substitution reaction with a suitable alkylating agent to introduce the propylamino group.
Thiosulfate Introduction: The intermediate product is then reacted with thiosulfuric acid or a thiosulfate salt under controlled conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiosulfate group can undergo oxidation to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The propylamino chain can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Analytical Chemistry: Used as a reagent for the detection of specific ions or molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in sulfur metabolism.
Fluorescent Probes: The quinoline moiety can be utilized in the design of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the thiosulfate group can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen sulfate: Similar structure but with a sulfate group instead of thiosulfate.
4-Methyl-2-quinolinecarboxylic acid: Lacks the propylamino and thiosulfate groups.
Uniqueness:
- The presence of both the quinoline and thiosulfate groups in S-2-((3-(4-Methyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate provides unique redox properties and potential for diverse applications in various fields.
Propiedades
Número CAS |
41287-26-7 |
|---|---|
Fórmula molecular |
C15H20N2O4S2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
4-methyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline |
InChI |
InChI=1S/C15H20N2O4S2/c1-12-11-15(17-14-6-3-2-5-13(12)14)21-9-4-7-16-8-10-22-23(18,19)20/h2-3,5-6,11,16H,4,7-10H2,1H3,(H,18,19,20) |
Clave InChI |
ZHPJNOBWVPAADW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)OCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


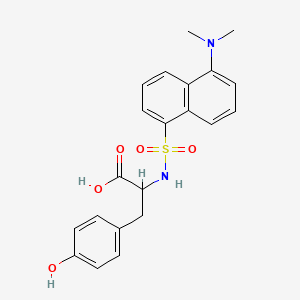
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
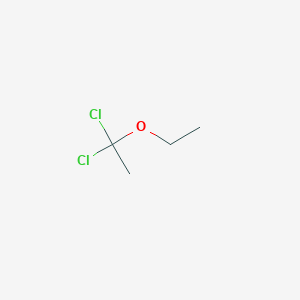

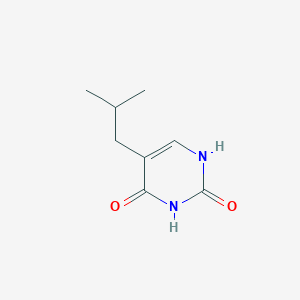
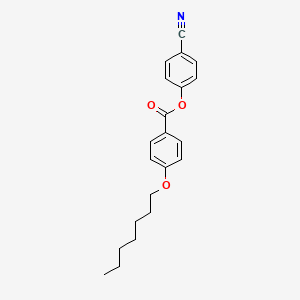

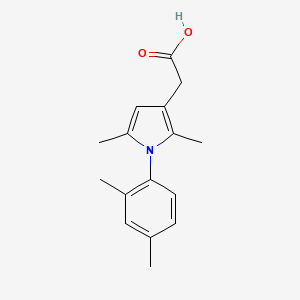

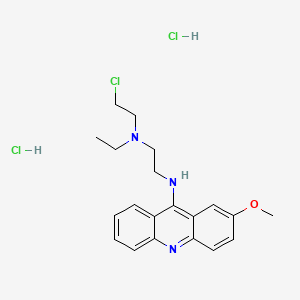
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)

